molecular formula C12H11F6N B3434355 2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine CAS No. 887360-97-6

2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine

Cat. No.: B3434355
CAS No.: 887360-97-6
M. Wt: 283.21 g/mol
InChI Key: NALILMAQIBGSSI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring substituted with a 4-fluorophenyl group and a 1,1,2,2,2-pentafluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Addition of the 1,1,2,2,2-Pentafluoroethyl Group: The pentafluoroethyl group can be added through a nucleophilic substitution reaction using a pentafluoroethyl halide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the fluorophenyl group or the pyrrolidine ring, potentially leading to defluorination or ring opening.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride or organolithium compounds are often employed.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Defluorinated products or ring-opened derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Chemistry:

    Synthesis of Novel Compounds:

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving fluorinated compounds.

Medicine:

    Drug Development: Due to its unique structural features, the compound is investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry:

    Materials Science: The compound’s fluorinated groups make it useful in the development of materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine
  • 2-(4-Bromophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine
  • 2-(4-Methylphenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine

Comparison:

  • Uniqueness: The presence of the 4-fluorophenyl group in 2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine imparts unique electronic and steric properties compared to its analogs with different substituents. This can influence its reactivity, binding affinity, and overall chemical behavior.
  • Applications: While similar compounds may share some applications, the specific properties of the fluorinated derivative can make it more suitable for certain uses, such as in drug development or materials science.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F6N/c13-9-4-2-8(3-5-9)10(6-1-7-19-10)11(14,15)12(16,17)18/h2-5,19H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALILMAQIBGSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(C2=CC=C(C=C2)F)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801185215
Record name 2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887360-97-6
Record name 2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887360-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine
Reactant of Route 2
2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine
Reactant of Route 3
2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine
Reactant of Route 4
2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine
Reactant of Route 5
2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine
Reactant of Route 6
2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine

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